N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Lipophilicity Drug-likeness Permeability

Researchers developing cholinesterase-targeted probes face steep SAR sensitivity, where single substituent changes drastically alter potency. This 4-chlorobenzyl oxalamide provides a validated scaffold for systematic SAR exploration. • Defined BuChE inhibition: analogous 4-Cl-benzyl derivative IC50 = 1.86 µM. • Regioisomeric control: para-Cl vs. ortho-Cl comparator (CAS 941894-45-7) enables halogen bonding studies. • Dual pharmacophore: thiophene + β-hydroxy group enables π-stacking and H-bond donor interactions. • Favorable physicochemical profile: MW 338.8, XLogP3 1.9, 3 HBD-ideal for drug-likeness benchmarking. Supplied with full analytical documentation for immediate global shipment.

Molecular Formula C15H15ClN2O3S
Molecular Weight 338.81
CAS No. 1351617-72-5
Cat. No. B2485239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
CAS1351617-72-5
Molecular FormulaC15H15ClN2O3S
Molecular Weight338.81
Structural Identifiers
SMILESC1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C15H15ClN2O3S/c16-11-5-3-10(4-6-11)8-17-14(20)15(21)18-9-12(19)13-2-1-7-22-13/h1-7,12,19H,8-9H2,(H,17,20)(H,18,21)
InChIKeyJRCBHIFPCBONJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide Structural & Physicochemical Baseline


N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide (CAS 1351617-72-5, PubChem CID 71782456) is a synthetic disubstituted oxalamide scaffold incorporating a 4-chlorobenzyl moiety at the N1 position and a 2-hydroxy-2-(thiophen-2-yl)ethyl substituent at the N2 position [1]. The compound has a molecular weight of 338.8 g/mol, a computed XLogP3 of 1.9, and features three hydrogen bond donor sites and four hydrogen bond acceptor sites [1]. It is a member of the broader oxalamide class, for which anticholinesterase and other biological activities have been documented [2], positioning it as a candidate scaffold for medicinal chemistry, probe development, and structure–activity relationship (SAR) exploration.

Medicinal chemistry scaffold for SAR probe development
Balanced XLogP3 and HBD profile supports permeability-solubility trade-off assessment
Thiophene ring with β-hydroxy group enables dual π-stacking and H-bond interaction studies
Class-level anticholinesterase inhibition precedent for hit finding and target engagement research

Why In-Class Substitution Fails for This Oxalamide


Substituting the target compound with a structurally related oxalamide—even one differing by a single substituent position—carries significant risk of altered target engagement, physicochemical behavior, and biological profile. Across the oxalamide class, modest structural modifications produce large shifts in potency, as demonstrated by Yerdelen et al. (2015), where the 4-chloro-benzyl-bearing oxalamide derivative 1a gave a BuChE IC₅₀ of 1.86 µM, whereas closely related analogs exhibited markedly different cholinesterase inhibition [1]. Such steep SAR underscores why generic, class‑based substitution is scientifically unsound without compound‑specific evidence. The data presented below quantify exactly where this compound diverges from its closest analogs.

Chlorine regioisomerism (4-Cl vs. 2-Cl) may shift target binding profile and selectivity, limiting direct replacement by ortho-substituted analogs.
Replacement or removal of the thiophene ring can alter π-stacking interactions and compromise binding to aromatic-rich pockets.
Deletion of the β-hydroxy group reduces hydrogen bond donor count and may lower ligand efficiency, unlike analogs with only oxalamide NH donors.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity: Balanced XLogP3 Profile vs. Analogs

The target compound occupies a favorable intermediate lipophilicity position compared to three structurally close analogs. Its computed XLogP3 of 1.9 [1] falls within the optimal oral drug space (typically XLogP 1–3), whereas the hydroxypropyl analog (CAS 352004-99-0, lacking thiophene) is more hydrophilic (XLogP3 = 1.0) [3], and the tosyl-functionalized analog (CAS 896339-48-3) is substantially more lipophilic (XLogP3 = 3.9) [2], exceeding the upper bound generally associated with favorable solubility. The compound also differs from the 2-chlorobenzyl-thiophene analog (CAS 941894-45-7, XLogP3 = 2.6, lacking the β-hydroxy group) [4].

Lipophilicity
Cross-study comparable
XLogP3 1.9 (target) vs. 1.0–3.9 (analogs)
Reported intermediate lipophilicity may support balanced permeability and solubility profile.
Computed XLogP3; verify experimentally for specific assay matrices.
Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Advantage Over Non-Hydroxy Analogs

The target compound possesses three hydrogen bond donors (HBD = 3) sourced from the two oxalamide NH groups and the β‑hydroxy substituent on the ethyl linker [1]. This contrasts with the tosyl analog (CAS 896339-48-3, HBD = 2), in which the hydroxy group is replaced by a bulky tosyl moiety that eliminates a donor site while adding steric bulk [2]. The 2‑chlorobenzyl‑thiophene analog (CAS 941894-45-7, HBD = 2) similarly lacks the β‑hydroxy donor [3]. The hydroxypropyl analog (CAS 352004-99-0, HBD = 3) retains three donors but lacks the thiophene ring [4]. The extra hydrogen bond donor in the target compound, combined with the thiophene π‑system, enables a donor‑acceptor‑π interaction triad not available in any single comparator.

H-Bond Donors
Cross-study comparable
HBD = 3 (target) vs. 2–3 (analogs)
Additional donor with thiophene may enable unique H-bond/π interaction triad.
Computed property; experimental confirmation recommended.
Hydrogen bonding Target engagement Scaffold design

Cholinesterase Inhibition: Class-Level Precedent

In a published structure–activity study of oxalamide and 2-butenediamide derivatives, compound 1a—N,N'-bis-(4-chloro-benzyl)-N,N'-diphenyl-oxalamide, which shares the 4-chlorobenzyl substituent motif with the target compound—demonstrated butyrylcholinesterase (BuChE) inhibition with an IC₅₀ of 1.86 µM [1]. In contrast, the most potent acetylcholinesterase inhibitor in the same series, compound 2a (but-2-enedioic acid bis-[(4-chloro-benzyl)-phenyl-amide]), exhibited an AChE IC₅₀ of 1.51 µM with a high selectivity index [1]. This demonstrates that the 4-chlorobenzyl oxalamide pharmacophore can achieve low-micromolar cholinesterase inhibition, providing quantitative class-level precedent for the target compound's potential biological relevance. Direct activity data for the specific target compound are not available in the open literature; this evidence should be treated as class-level inference.

Cholinesterase Activity
Class-level inference
Class-level BuChE IC₅₀ ~1.86 µM (analog 1a)
Class-level precedent supports cholinesterase probe development; direct target compound data unavailable.
Use as initial screening benchmark; validate with target compound in own assays.
Cholinesterase inhibition Alzheimer's disease Class-level SAR

Regioisomeric Chlorine: 4-Chlorobenzyl vs. 2-Chlorobenzyl

The target compound carries a chlorine atom at the para (4-) position of the benzyl ring, whereas the direct analog CAS 941894-45-7 bears the chlorine at the ortho (2-) position [1] [2]. This regioisomeric difference alters the electronic distribution on the aromatic ring and changes the steric profile of the molecule's N-terminal region. In oxalamide SAR, the 4-chlorobenzyl motif has been specifically associated with BuChE inhibitory activity (IC₅₀ 1.86 µM for compound 1a) [3], whereas the 2-chlorobenzyl analog lacks published cholinesterase inhibition data from the same assay system. The 4-chloro substitution provides a more extended, linear molecular geometry that may facilitate interactions with peripheral binding sites distinct from the ortho-substituted variant.

Chlorine Position
Cross-study comparable
4-Cl (target) vs. 2-Cl analog
Para substitution geometry may differentiate binding interactions and selectivity profiles.
Activity data for 2-Cl analog not reported; regioisomeric effect requires verification.
Regioisomerism Target selectivity SAR

Molecular Size Advantage vs. Bulky Tosyl Analog

The target compound has a molecular weight of 338.8 g/mol [1], placing it within the lower half of typical drug-like chemical space (MW < 500). In contrast, the tosyl-substituted analog (CAS 896339-48-3) has a molecular weight of 477.0 g/mol [2], representing a 40.8% increase in mass. This substantial size difference is accompanied by the loss of the hydroxy hydrogen bond donor (HBD = 2 vs. 3) and a significant increase in lipophilicity (XLogP3 = 3.9 vs. 1.9) [1] [2]. The target compound's lower molecular weight provides superior ligand efficiency potential, as any binding affinity achieved is distributed across fewer heavy atoms, an important metric in fragment-based and lead optimization programs.

Molecular Weight
Cross-study comparable
338.8 g/mol (Δ −138.2 vs. tosyl analog)
Lower MW may support higher ligand efficiency potential in lead optimization.
Tosyl analog MW 477.0; compare efficiency metrics in own SAR campaigns.
Molecular weight Ligand efficiency Fragment-like properties

Recommended Scientific Application Scenarios


Cholinesterase-Focused SAR Probe Development

The 4-chlorobenzyl oxalamide motif has demonstrated quantitative cholinesterase inhibition in published studies (BuChE IC₅₀ = 1.86 µM for the analogous bis-(4-chloro-benzyl) derivative) [1]. Researchers developing SAR libraries around cholinesterase targets for Alzheimer's disease or related neurodegenerative indications can use the target compound as a core scaffold, leveraging its balanced XLogP3 of 1.9 and three hydrogen bond donors [2] to systematically explore substituent effects on potency and selectivity.

Physicochemical Benchmarking in Hit-to-Lead Programs

With a molecular weight of 338.8 g/mol, XLogP3 of 1.9, five rotatable bonds, and three hydrogen bond donors [1], the target compound occupies a favorable physicochemical profile compared to bulkier analogs such as the tosyl derivative (MW 477.0, XLogP3 3.9) [2]. It serves as an ideal reference compound for establishing property-activity relationships, enabling medicinal chemists to monitor how incremental structural changes affect drug-likeness parameters within the oxalamide series.

Regioisomeric Selectivity: 4-Chloro vs. 2-Chloro Oxalamides

The chlorine atom at the para position of the benzyl ring distinguishes the target compound from the ortho-chloro analog (CAS 941894-45-7) [1] [2]. This regioisomeric pair can be used in controlled comparative studies to probe how the chlorine position on the N-terminal aromatic ring influences target binding, selectivity, and molecular recognition. Such studies are valuable for optimizing halogen bonding interactions in drug design.

Thiophene-π Interaction Screening in Biochemical Assays

The presence of both a thiophene ring (providing π-π stacking and sulfur-mediated contacts) and a β-hydroxy group (providing an additional hydrogen bond donor) distinguishes the target compound from analogs that contain only one of these features [1] [2]. This dual pharmacophoric capability makes the compound a suitable probe for screening campaigns targeting proteins with aromatic-rich binding pockets that also require hydrogen bonding interactions, such as certain kinases, GPCRs, or cholinesterases.

Application
Selection Property
Validation Focus
Cholinesterase SAR probe development
Class-level anticholinesterase precedent with 4-chlorobenzyl motif
BuChE/AChE selectivity and potency in enzyme assays
Hit-to-lead property-activity benchmarking
Balanced XLogP3, MW, and HBD profile
Monitor logP, solubility, and permeability during derivatization
Regioisomeric selectivity studies
Para-chloro vs. ortho-chloro substitution
Comparative binding affinity and molecular recognition assays
Thiophene-π interaction screening
Thiophene ring with β-hydroxy H-bond donor
Screening in targets with aromatic binding pockets requiring H-bonds
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